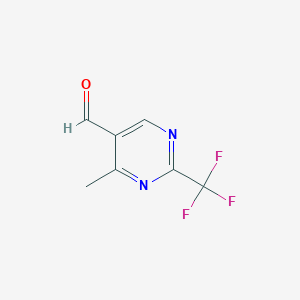

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H5F3N2O It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 2-position, and an aldehyde group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyrimidine and trifluoromethylating agents.

Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products:

Oxidation: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Reduction: 4-Methyl-2-(trifluoromethyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity and stability of the resulting compounds.

Anti-Cancer Drugs

Research has demonstrated that derivatives of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde exhibit promising anti-cancer properties. For instance, compounds synthesized from this precursor have shown efficacy against gastric adenocarcinoma and other cancer cell lines, highlighting their potential as anti-cancer agents .

Anti-Inflammatory and Anti-Depressant Drugs

The compound is also utilized in developing anti-inflammatory and anti-depressant medications. Its structural features facilitate the synthesis of complex molecules that are difficult to obtain from natural sources .

Agrochemical Applications

The trifluoromethyl group in this compound imparts high chemical stability, making it an ideal candidate for synthesizing agrochemicals.

Herbicides and Insecticides

This compound is integral in producing herbicides and insecticides due to its ability to enhance the effectiveness and longevity of these chemicals . The following table summarizes some agrochemical products derived from this compound:

| Product Type | Application | Active Ingredients |

|---|---|---|

| Herbicides | Weed control | Glyphosate derivatives |

| Insecticides | Pest management | Neonicotinoids |

| Fungicides | Fungal disease control | Triazole derivatives |

Material Science Applications

This compound is also used in synthesizing electronic materials due to its unique properties.

Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel trifluoromethyl pyrimidine derivatives that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The results indicated that certain derivatives had better efficacy compared to standard antibiotics.

Development of PRMT5 Inhibitors

Another research highlighted the use of this compound in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers . The synthesized compounds showed high potency, indicating the potential for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar trifluoromethyl substitution but with chlorine atoms at the 2 and 4 positions.

Actividad Biológica

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, which is essential for developing new antibiotics and antifungal agents.

- Antiviral Activity : Studies suggest potential antiviral properties, making it a candidate for further exploration in treating viral infections.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Molecular Targets : It likely interacts with enzymes and receptors involved in various biochemical pathways. This interaction can lead to the modulation of cellular processes such as signaling and metabolism.

- Pathways Involved : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | Carboxylic acid derivative | Antimicrobial activity |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Chlorinated pyrimidine | Antiviral properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, indicating its potential as a new antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported as low as 16 µg/mL against specific bacterial strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound was found to inhibit COX-2 enzyme activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Cytotoxicity Assessments : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, IC50 values for cancer cell lines were significantly lower than those for non-cancerous cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKODSSMKLWCOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.